molecular formula C14H20O3 B12517241 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate CAS No. 652161-31-4

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate

Cat. No.: B12517241
CAS No.: 652161-31-4
M. Wt: 236.31 g/mol
InChI Key: GKPUTMQULCFTLA-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate is a chemical compound of interest in organic and medicinal chemistry research. It is an ester formed from 3-hydroxy-2,2-dimethylpropanol and 3-phenylpropanoic acid. Compounds with the 3-phenylpropanoate (dihydrocinnamate) moiety are frequently explored as intermediates in synthesizing more complex molecules and are studied for their potential biological activities. In a research context, this ester's structure suggests potential utility. The 3-hydroxy-2,2-dimethylpropyl group can serve as a building block in polymer science and material chemistry. Furthermore, structurally similar esters are investigated for their applications in pharmaceutical development, as the 3-phenylpropionate structure is a known framework in drug discovery . Esters with complex alcohol and acid components, such as [3-(diethylamino)-2,2-dimethyl-propyl] 3-hydroxy-2-phenyl-propanoate (Amprotropine), demonstrate how these scaffolds can be designed for specific pharmacological activity . This product is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652161-31-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 3-phenylpropanoate

InChI

InChI=1S/C14H20O3/c1-14(2,10-15)11-17-13(16)9-8-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3

InChI Key

GKPUTMQULCFTLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves acid-catalyzed esterification. 3-Phenylpropanoic acid reacts with 3-hydroxy-2,2-dimethylpropanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions. The reaction typically proceeds via nucleophilic acyl substitution:

$$
\text{3-Phenylpropanoic acid} + \text{3-Hydroxy-2,2-dimethylpropanol} \xrightarrow{\text{H}^+} \text{3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate} + \text{H}_2\text{O}
$$

Key Parameters

  • Catalyst : Concentrated H$$2$$SO$$4$$ (5–10 mol%)
  • Temperature : 80–110°C (reflux)
  • Reaction Time : 6–12 hours
  • Solvent : Toluene or xylene (to azeotropically remove water)

Experimental Data

Parameter Value Source
Yield 70–85%
Purification Method Recrystallization (ethyl acetate/petroleum ether)

Example Protocol

  • Combine 3-phenylpropanoic acid (1.0 mol), 3-hydroxy-2,2-dimethylpropanol (1.2 mol), and H$$2$$SO$$4$$ (0.1 mol) in toluene.
  • Reflux at 110°C for 8 hours using a Dean-Stark trap.
  • Neutralize with NaHCO$$_3$$, extract with ethyl acetate, and recrystallize.

Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS) Method

This method avoids harsh acidic conditions and improves selectivity. The carboxylic acid is activated as an NHS ester, which reacts with the alcohol:

$$
\text{3-Phenylpropanoic acid} \xrightarrow{\text{DCC/NHS}} \text{Active ester} \xrightarrow{\text{3-Hydroxy-2,2-dimethylpropanol}} \text{Product}
$$

Key Parameters

  • Catalyst : DCC (1.0 equiv), NHS (1.0 equiv)
  • Temperature : 0–25°C
  • Reaction Time : 12–24 hours
  • Solvent : Dichloromethane (DCM) or acetonitrile

Experimental Data

Parameter Value Source
Yield 85–92%
Byproduct Dicyclohexylurea (DCU)
Purification Method Column chromatography (EtOAc/petroleum ether)

Example Protocol

  • Dissolve 3-phenylpropanoic acid (1.0 mmol) and NHS (1.0 mmol) in DCM.
  • Add DCC (1.0 mmol) at 0°C, stir for 1 hour.
  • Add 3-hydroxy-2,2-dimethylpropanol (1.2 mmol) and triethylamine (3.0 mmol).
  • Stir at room temperature for 12 hours, filter DCU, and purify via column chromatography.

Industrial-Scale Production

Continuous-Flow Synthesis

For large-scale manufacturing, continuous-flow systems enhance efficiency and reduce reaction times. Catalysts like DBU (1,8-diazabicycloundec-7-ene) are employed to accelerate the reaction:

Key Parameters

  • Catalyst : DBU (1–5 mol%)
  • Temperature : 35–50°C
  • Residence Time : 1–2 hours
  • Solvent : Solvent-free or aqueous systems

Experimental Data

Parameter Value Source
Conversion >99%
Selectivity 97–98%
Catalyst Recovery 90–95% via distillation

Example Protocol

  • Mix 3-phenylpropanoic acid (2.0 mol) and 3-hydroxy-2,2-dimethylpropanol (2.4 mol) in a continuous-flow reactor.
  • Add DBU (0.03 mol) and maintain at 50°C for 1 hour.
  • Distill under reduced pressure to recover DBU and isolate the product.

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Acid-Catalyzed 70–85% Moderate High High (acid waste)
DCC/NHS 85–92% High Moderate Moderate (DCU waste)
Continuous-Flow (DBU) >99% High High Low (catalyst reuse)

Advantages of DBU-Mediated Synthesis

  • Mild Conditions : Avoids high temperatures and corrosive acids.
  • Recyclability : DBU is recovered via distillation, reducing costs.

Challenges and Optimization Strategies

  • Side Reactions : Unreacted alcohol or acid may remain; stoichiometric excess (1.2–1.5 equiv) of alcohol improves yields.
  • Purification : Recrystallization or chromatography is essential for pharmaceutical-grade purity.
  • Catalyst Cost : DCC/NHS methods are expensive for large-scale use; DBU offers a cost-effective alternative.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Forms 3-oxo-2,2-dimethylpropyl 3-phenylpropanoate.

    Reduction: Yields 3-hydroxy-2,2-dimethylpropyl 3-phenylpropanol.

    Substitution: Produces various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Key Properties:

  • Purity : 97–98% (laboratory-grade) .
  • Stability : Stable under recommended storage conditions (tightly sealed, dry, and room temperature) .

Comparison with Similar Compounds

The following table compares 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate with structurally related esters and glycol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Distinctive Properties
3-Hydroxy-2,2-dimethylpropyl isobutyrate C₉H₁₈O₃ 174.23 N/A Fragrances, plasticizers Smaller ester group (isobutyrate) reduces steric hindrance, enhancing volatility .
Ethyl 3-hydroxy-2,2-dimethylpropanoate C₇H₁₄O₃ 146.18 14002-73-4 Pharmaceutical intermediates Ethyl ester group increases hydrophobicity; lower viscosity .
Neopentyl Glycol (NPG) C₅H₁₂O₂ 104.15 126-30-7 Polyester resins, lubricants Lacks hydroxyl groups on ester moieties, reducing flexibility in coatings .
3-Hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate C₁₂H₁₈O₄S 258.34 21651-04-7 Drug synthesis Sulfonate group enhances solubility in polar solvents .

Critical Analysis of Functional Differences:

Ester Group Impact: The hydroxypivalate groups in CAS 1115-20-4 provide dual hydroxyl functionality, enabling cross-linking in polymer matrices and improving coating flexibility. In contrast, the isobutyrate derivative (CID 80016) lacks hydroxyl groups, limiting its use in non-reactive applications . Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-73-4) has a simpler structure, favoring its use in small-molecule synthesis rather than polymer chemistry .

Performance in Coatings :

  • HPHP (CAS 1115-20-4) outperforms NPG in automotive primers due to its superior weathering resistance and chip resistance. NPG-based resins are more rigid and prone to cracking under stress .

Safety and Handling: HPHP requires stringent PPE (e.g., chemical-resistant gloves, self-contained breathing apparatus) during handling, unlike ethyl 3-hydroxy-2,2-dimethylpropanoate, which has fewer documented hazards .

Research Findings and Industrial Relevance

  • Polyurethane Production : HPHP is used in reaction mixtures with isocyanates and polyols to extend pot life, a critical factor in large-scale manufacturing .
  • Biodegradable Polymers : HPHP has been copolymerized with caprolactone to create biodegradable polyesters for medical devices, leveraging its hydrolytic stability .
  • Similarity Analysis: Computational studies rank HPHP (similarity score: 0.88) closest to ethyl 3-hydroxy-2,2-dimethylpropanoate, but its bifunctional structure grants unique reactivity in cross-linking applications .

Biological Activity

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H24O3. It features a hydroxyl group, a dimethyl propyl group, and a phenyl propanoate moiety. The compound's structure is significant as it influences its biological interactions.

PropertyValue
CAS Number 652161-31-4
Molecular Weight 280.37 g/mol
IUPAC Name This compound

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anticancer Properties : A series of studies have demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. For instance, modifications to the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy .
    • IC50 Values : In tests against HCT-116 colon cancer cells, certain derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds with IC50 values of 0.12 mg/mL displayed the highest inhibitory activity .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent apoptosis in cancer cells . The interaction with specific enzymes also plays a role in inhibiting cancer cell growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on HDAC Inhibition : A recent study synthesized a series of compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These compounds were assessed for their ability to inhibit HDACs, with some showing superior activity compared to standard drugs like doxorubicin .
    • Results Summary :
      • Compounds tested against HeLa cells showed IC50 values between 11 μM and 0.69 μM.
      • The findings suggest that modifications to the parent compound can enhance its bioactivity significantly.

Synthesis of Derivatives

The synthesis of derivatives from this compound typically involves several chemical reactions:

  • Saponification : Converting the ester into the corresponding acid.
  • Hydrazinolysis : Transforming the ester into hydrazide derivatives.
  • Reactions with Amines : Producing amides or other functionalized derivatives through coupling reactions.

These synthetic pathways allow for the exploration of various structural modifications that can influence biological activity.

Q & A

Q. What are the recommended storage conditions for 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate to ensure chemical stability during experiments?

The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature, protected from light. Containers must be kept upright to prevent leakage. Long-term storage should avoid extreme temperatures or humidity, as ester groups may hydrolyze under acidic/basic conditions .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and hydroxyl group positions. Fourier-Transform Infrared (FTIR) spectroscopy can identify carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Use fume hoods to minimize inhalation risks (H335 hazard). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested—seek medical attention promptly .

Advanced Research Questions

Q. How can researchers design experiments to mitigate hydrolytic degradation of the ester moiety under varying pH conditions?

Conduct stability studies by incubating the compound in buffers of varying pH (e.g., pH 2–10) and monitor degradation via HPLC. Use kinetic modeling to determine degradation rates. To stabilize the ester, consider adding antioxidants (e.g., BHT) or storing in anhydrous solvents like dichloromethane .

Q. What strategies resolve contradictions in hazard classifications across safety data sheets (SDS) for structurally similar esters?

Discrepancies in hazard codes (e.g., H302 vs. H315) may arise from differences in purity or testing protocols. Validate classification by performing acute toxicity assays (OECD Guideline 423) and skin irritation tests (OECD 439). Cross-reference Globally Harmonized System (GHS) databases for harmonized classifications .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack. Compare with experimental kinetic data from reactions with amines or thiols .

Q. What methodologies assess the environmental impact of this compound given limited ecotoxicity data?

Use quantitative structure-activity relationship (QSAR) models like ECOSAR to estimate aquatic toxicity. Perform biodegradation assays (OECD 301F) to evaluate persistence. If bioaccumulation potential is predicted (log Kow >3), conduct Daphnia magna acute toxicity tests .

Methodological Considerations

  • Synthetic Optimization : For esterification, employ Steglich esterification (DCC/DMAP) to minimize side reactions. Monitor reaction progress via TLC (ethyl acetate/hexane eluent) .
  • Analytical Validation : Use deuterated DMSO as an NMR solvent to resolve hydroxyl proton signals. For MS, employ electrospray ionization (ESI+) to enhance detection of the molecular ion .

Data Gaps and Future Research

  • Ecological Data : No experimental data exist for soil mobility or bioaccumulation. Prioritize in silico and in vitro assessments .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can elucidate decomposition temperatures and phase transitions under controlled atmospheres .

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